molecular formula C14H23NO2S B430613 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B430613
M. Wt: 269.4g/mol
InChI Key: QISAWUNBCUVJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a sulfonyl group attached to a 2,4,6-trimethylphenyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Sulfonic acids or sulfonamides.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effects.

Comparison with Similar Compounds

  • (3-methylbutyl)[(2,4,6-trimethylphenyl)methyl]amine
  • Acetoxime O-(2,4,6-trimethylphenylsulfonate)

Comparison: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and efficacy in various applications. For instance, the presence of the sulfonyl group can enhance its ability to interact with biological targets, making it a more potent inhibitor compared to other related compounds.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.4g/mol

IUPAC Name

2,4,6-trimethyl-N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-7-13(5)15-18(16,17)14-11(3)8-10(2)9-12(14)4/h8-9,13,15H,6-7H2,1-5H3

InChI Key

QISAWUNBCUVJIV-UHFFFAOYSA-N

SMILES

CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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